7-Cyclopropyl-5-nitro-1-propyl-1H-indole

DGAT-1 Inhibitor Metabolic Disease Intermediate Synthesis

7-Cyclopropyl-5-nitro-1-propyl-1H-indole (CAS 1610801-12-1) is a synthetically designed, trisubstituted indole derivative. Its molecular architecture incorporates a cyclopropyl group at the C7 position, a nitro group (-NO₂) at C5, and a propyl chain on the indole nitrogen.

Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
Cat. No. B13880645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Cyclopropyl-5-nitro-1-propyl-1H-indole
Molecular FormulaC14H16N2O2
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESCCCN1C=CC2=CC(=CC(=C21)C3CC3)[N+](=O)[O-]
InChIInChI=1S/C14H16N2O2/c1-2-6-15-7-5-11-8-12(16(17)18)9-13(14(11)15)10-3-4-10/h5,7-10H,2-4,6H2,1H3
InChIKeyRHKWXYJSBBHBGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Cyclopropyl-5-nitro-1-propyl-1H-indole – A Key DGAT-1 Inhibitor Intermediate for Metabolic Disease Research


7-Cyclopropyl-5-nitro-1-propyl-1H-indole (CAS 1610801-12-1) is a synthetically designed, trisubstituted indole derivative. Its molecular architecture incorporates a cyclopropyl group at the C7 position, a nitro group (-NO₂) at C5, and a propyl chain on the indole nitrogen. This compound is not a terminal bioactive molecule; it serves as a critical late-stage intermediate in the synthesis of potent inhibitors of acyl coenzyme A: diacylglycerol acyltransferase 1 (DGAT-1), an enzyme validated for the treatment of obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD) [1]. The compound's value to a procurement scientist lies in its precise regiochemical and functional group presentation, which enables a specific downstream synthetic pathway that is inaccessible to simpler, more commercially common indole building blocks.

Why Indole Scaffold Substitution Fails for 7-Cyclopropyl-5-nitro-1-propyl-1H-indole in DGAT-1 Programs


Generic substitution with other nitro-indole or cyclopropyl-indole isomers (e.g., 5-nitro-1-propyl-1H-indole or 2-cyclopropyl-5-nitro-1H-indole) is not feasible for researchers replicating published DGAT-1 inhibitor syntheses. The target compound's unique 7-cyclopropyl-1-propyl-5-nitro substitution pattern is a direct precursor to the pharmacophore ‘4-amino-6-(7-cyclopropyl-1-propyl-1H-indol-5-yl)-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5-one’ [1]. Changing the cyclopropyl position from C7 to C2, or removing the N1-propyl chain, results in a regioisomeric intermediate that cannot be elaborated to the correct final inhibitor, which has demonstrated potent human DGAT-1 inhibition. This compound is procured not for its innate biological activity, but for its precise chemical enablement of a specific, patented series of metabolic disease therapeutics.

Quantitative Differentiation Evidence for 7-Cyclopropyl-5-nitro-1-propyl-1H-indole


Key Intermediate for a Potent DGAT-1 Inhibitor (Target Product Profile)

Unlike its close analogs, this compound is the only one that enables the synthesis of 4-amino-6-(7-cyclopropyl-1-propyl-1H-indol-5-yl)-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5-one (Diacylglycerol Acyltransferase Inhibitor-1), a compound that inhibits human DGAT-1 [1]. While an exact IC₅₀ for the final compound is not reported in the current evidence set, the commercial availability of this intermediate is tied to high-value DGAT-1 research programs aiming to replicate or improve upon known chemotypes with IC₅₀ values in the nanomolar range for this target class [2].

DGAT-1 Inhibitor Metabolic Disease Intermediate Synthesis

Precise Regiochemistry for Subsequent Functionalization

The specific 7-cyclopropyl-5-nitro configuration is essential because the 5-nitro group is quantitatively reduced to a 5-amino group in the subsequent synthetic step, as documented in the patent literature [1]. This 5-amino group is the point of attachment for the complex heterocyclic system in the final DGAT-1 inhibitor. Analogs with the nitro group at other positions (e.g., 6-nitro) or with different N-substituents would yield an amine at the wrong position, failing to produce the targeted pharmacophore.

Regioselective Synthesis Nitro Reduction Indole Functionalization

Predicted Physicochemical Profile for Synthesis Planning

The compound's predicted physicochemical properties provide a baseline for synthesis and purification. It has a predicted LogP of 3.6 and a boiling point of 400.9±33.0 °C [1]. This moderate lipophilicity contrasts with the more polar, non-alkylated analog 7-cyclopropyl-5-nitro-1H-indole (LogP predicted ~2.2, based on lower molecular weight and no alkyl chain) and influences solvent selection for reactions and chromatographic purification.

LogP Predicted Physicochemical Properties Synthetic Intermediate Handling

Defined Reduction Yield as a Process Benchmark

A key transformation is the reduction of the 5-nitro group to a 5-amino group. Under the specified conditions (Pd/C, H₂, ethanol, 16 h), this conversion proceeds with a yield of 57% for the target compound [1]. This quantitative yield provides a direct benchmark for researchers repeating the synthesis. A different N-substituent could significantly alter the reduction rate and yield; for instance, an N-H analog might require different catalysts or conditions to achieve a comparable outcome.

Catalytic Hydrogenation Nitro Reduction Synthetic Yield

Optimal Research and Procurement Scenarios for 7-Cyclopropyl-5-nitro-1-propyl-1H-indole


Replication and Optimization of DGAT-1 Inhibitor Synthesis

This is the primary application scenario. Academic or industrial medicinal chemistry labs aiming to replicate the synthesis of 4-amino-6-(7-cyclopropyl-1-propyl-1H-indol-5-yl)-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5-one (DGAT-1 Inhibitor-1) as described in patent WO2014081994 must procure this exact nitro intermediate. Its use is mandatory for following the published route and generating the correct final compound for biological evaluation [1].

Structure-Activity Relationship (SAR) Studies on DGAT-1 Inhibitors

For research groups exploring SAR around the central indole core of this DGAT-1 inhibitor series, the compound serves as a versatile late-stage diversification point. After reduction to the 5-amine, different heterocyclic systems or linkers can be attached to explore novel DGAT-1 inhibitors, while the 7-cyclopropyl and N1-propyl groups remain constant to preserve the desired lipophilic interactions [1].

Synthetic Methodology Development for Polysubstituted Indoles

The compound's unique combination of a C7-cyclopropyl and C5-nitro group presents a challenging substrate for developing new catalytic cross-coupling or C-H functionalization methods. A process chemistry lab might procure this compound to test the robustness and selectivity of a novel reaction, using the 57% hydrogenation yield as a comparative baseline for alternative reduction strategies [1].

Reference Standard for Analytical Method Development

In a QC or analytical R&D setting, this compound can be used as a reference standard or starting material for impurity profiling of the final DGAT-1 inhibitor drug substance. Its well-defined predicted LogP (3.6) and boiling point aid in developing and validating HPLC or GC methods to monitor the completion of the nitro-to-amine reduction step and the purity of the downstream product [1].

Quote Request

Request a Quote for 7-Cyclopropyl-5-nitro-1-propyl-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.